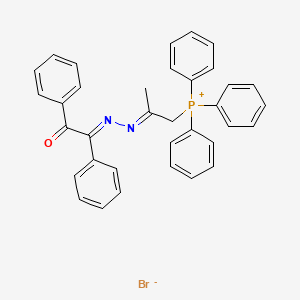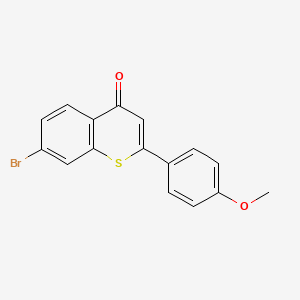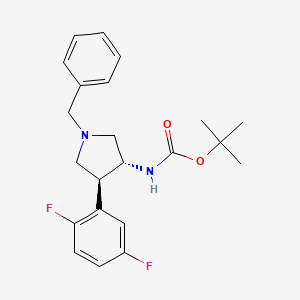
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt is a complex organic compound with a unique structure. This compound is characterized by its cyclohexa-4,6-diene ring, which is substituted with carboxy, pentyl, and dihydroxy groups. The potassium salt form enhances its solubility in water, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt typically involves multiple steps:
Formation of the Cyclohexa-4,6-diene Ring: This can be achieved through Diels-Alder reactions, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Carboxy Group: This step often involves carboxylation reactions, where a carboxyl group is introduced using reagents like carbon dioxide.
Addition of the Pentyl Group: This can be done through alkylation reactions, where an alkyl halide reacts with the cyclohexa-4,6-diene ring.
Formation of the Potassium Salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The pentyl group can be substituted with other alkyl or functional groups.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexa-4,6-diene derivatives.
Esterification: Esters.
科学研究应用
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene sodium salt: Similar structure but different counterion.
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene lithium salt: Similar structure but different counterion.
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene ammonium salt: Similar structure but different counterion.
Uniqueness
The potassium salt form of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in biological and industrial applications.
This detailed article provides a comprehensive overview of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H17KO4 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC 名称 |
potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1/t10-,11+;/m0./s1 |
InChI 键 |
BBLPZPQHEWQLGM-VZXYPILPSA-M |
手性 SMILES |
CCCCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
规范 SMILES |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)






![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)
